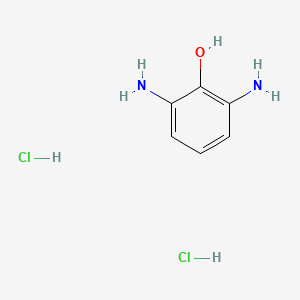![molecular formula C12H9NO2 B11902987 2H-Pyrano[3,2-h]quinolin-4(3H)-one CAS No. 72791-37-8](/img/structure/B11902987.png)
2H-Pyrano[3,2-h]quinolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrano[3,2-h]quinolin-4(3H)-one is a heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by a fused ring system consisting of a pyran ring and a quinoline ring. The unique structure of this compound has attracted significant interest due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-h]quinolin-4(3H)-one typically involves the reaction of 8-hydroxyquinoline with cinnamonitrile derivatives in the presence of a basic catalyst . This reaction leads to the formation of pyrano[3,2-h]quinolines. The reaction conditions often include the use of acetic anhydride/pyridine, formamide, formic acid/formamide, and carbon disulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrano[3,2-h]quinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly halogenation, can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, pyridine, formamide, formic acid, and carbon disulfide . The reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Major Products
The major products formed from the reactions of this compound include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2H-Pyrano[3,2-h]quinolin-4(3H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2H-Pyrano[3,2-h]quinolin-4(3H)-one can be compared with other similar compounds, such as:
4H-Pyrano[3,2-h]quinoline: This compound has a similar structure but differs in the position of the oxygen atom in the pyran ring.
7H-Pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline: This compound contains an additional fused ring, making it structurally more complex.
The uniqueness of this compound lies in its specific ring fusion and the potential biological activities associated with its structure .
Eigenschaften
CAS-Nummer |
72791-37-8 |
|---|---|
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2,3-dihydropyrano[3,2-h]quinolin-4-one |
InChI |
InChI=1S/C12H9NO2/c14-10-5-7-15-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-4,6H,5,7H2 |
InChI-Schlüssel |
ZILYJIRGVICYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


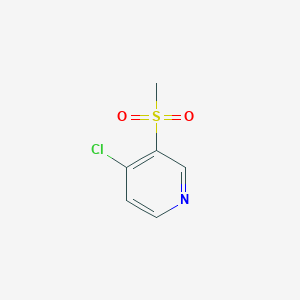
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)


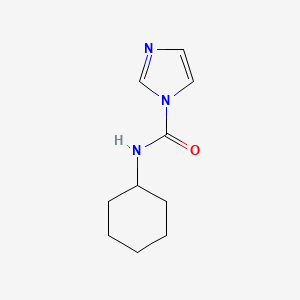

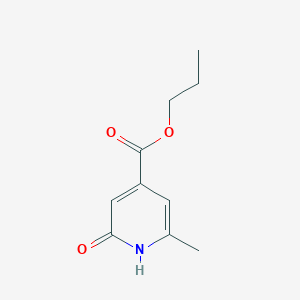
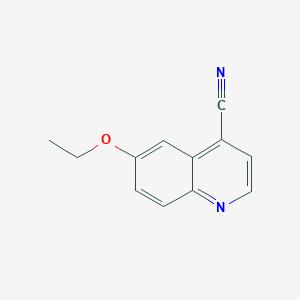
![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)


![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)

